molecular formula C10H10F2O B14060138 1-(4-(Difluoromethyl)phenyl)propan-2-one

1-(4-(Difluoromethyl)phenyl)propan-2-one

Cat. No.: B14060138
M. Wt: 184.18 g/mol
InChI Key: FKBPALGZOBVJKG-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F2O It is a derivative of acetophenone, where the phenyl ring is substituted with a difluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(Difluoromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(difluoromethyl)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(Difluoromethyl)benzoic acid.

    Reduction: 1-(4-(Difluoromethyl)phenyl)propan-2-ol.

    Substitution: Products depend on the nucleophile used, such as 4-(aminomethyl)phenylpropan-2-one or 4-(thiomethyl)phenylpropan-2-one.

Scientific Research Applications

1-(4-(Difluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The difluoromethyl group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)propan-2-one: Similar structure but with a single fluorine atom instead of a difluoromethyl group.

    1-(4-(Trifluoromethyl)phenyl)propan-2-one: Contains a trifluoromethyl group, which significantly alters its chemical properties compared to the difluoromethyl derivative.

    1-(4-(Difluoromethoxy)phenyl)propan-2-one: Features a difluoromethoxy group, leading to different reactivity and applications.

Uniqueness

1-(4-(Difluoromethyl)phenyl)propan-2-one is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

1-[4-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F2O/c1-7(13)6-8-2-4-9(5-3-8)10(11)12/h2-5,10H,6H2,1H3

InChI Key

FKBPALGZOBVJKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)C(F)F

Origin of Product

United States

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